molecular formula C7H5N3O B576201 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile CAS No. 170727-00-1

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile

Katalognummer: B576201
CAS-Nummer: 170727-00-1
Molekulargewicht: 147.137
InChI-Schlüssel: PGHJRVKNHAJZIE-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a hydroxyiminomethyl group at the 6-position and a carbonitrile group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyanopyridine with hydroxylamine to form the hydroxyiminomethyl derivative. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

170727-00-1

Molekularformel

C7H5N3O

Molekulargewicht

147.137

IUPAC-Name

(6E)-6-(nitrosomethylidene)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O/c8-3-6-1-2-7(5-10-11)9-4-6/h1-2,4-5,9H/b7-5+

InChI-Schlüssel

PGHJRVKNHAJZIE-FNORWQNLSA-N

SMILES

C1=CC(=CN=O)NC=C1C#N

Synonyme

3-Pyridinecarbonitrile,6-[(hydroxyimino)methyl]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.